4-chloro-5-fluoro-1H-indole-2-carboxylic acid
Description
Significance of the Indole (B1671886) Scaffold in Organic and Medicinal Chemistry Research
The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in both organic and medicinal chemistry. nih.govnih.govtandfonline.comnih.govmdpi.comresearchgate.netbenthamscience.comresearchgate.netresearchgate.netaip.org Its prevalence in a wide range of biologically active natural products, pharmaceuticals, and agrochemicals underscores its importance. benthamscience.comresearchgate.net The indole nucleus is a key component of the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.net
In medicinal chemistry, indole derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govtandfonline.commdpi.comresearchgate.net The structural versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties. mdpi.com This adaptability makes the indole scaffold a valuable starting point for the design and synthesis of new therapeutic agents. nih.govnih.govnih.govaip.org
Impact of Halogenation on Indole Reactivity and Electronic Properties
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold significantly influences its chemical reactivity and electronic properties. researchgate.netrsc.orgpressbooks.pub Halogens are electronegative atoms that can alter the electron distribution within the indole ring system through inductive and resonance effects. pressbooks.pub This modification of electron density can affect the molecule's acidity, basicity, and susceptibility to electrophilic or nucleophilic attack. rsc.orgresearchgate.net
Overview of Indole-2-carboxylic Acid Derivatives as Research Platforms
Indole-2-carboxylic acid and its derivatives serve as versatile building blocks in the synthesis of more complex molecules with diverse biological activities. rsc.orgeurjchem.comnih.govmdpi.comresearchgate.netnih.govtandfonline.comacs.org The carboxylic acid group at the C2-position provides a convenient handle for various chemical modifications, such as esterification, amidation, and conversion to other functional groups. eurjchem.com
Research has demonstrated that indole-2-carboxylic acid derivatives possess a broad spectrum of pharmacological potential. For example, they have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.orgnih.govmdpi.comnih.gov The indole nucleus in these derivatives can chelate with metal ions in the active site of the enzyme, contributing to their inhibitory activity. rsc.orgnih.govmdpi.com Furthermore, these derivatives have been explored for their antioxidant and other therapeutic properties. eurjchem.com The ability to synthesize a wide array of substituted indole-2-carboxylic acids allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs. nih.govmdpi.comnih.gov
Specific Research Context of 4-Chloro-5-fluoro-1H-indole-2-carboxylic Acid
This compound is a specific halogenated indole derivative that has garnered attention as a key intermediate in the synthesis of potential therapeutic agents. A robust synthetic route has been developed for its methyl ester, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate. acs.orgacs.org This particular compound is a crucial building block for the preparation of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase (NNRTI). acs.orgacs.org
The synthesis of this key intermediate starts from commercially available 4-chloro-3-fluoroaniline (B146274) and involves a five-step process that avoids the use of hazardous reagents and the formation of regioisomeric byproducts. acs.orgacs.org The presence of both a chloro and a fluoro substituent on the benzene portion of the indole ring is a notable feature, likely influencing the electronic properties and biological activity of the final NNRTI candidates. The ethyl ester of this compound is also documented in chemical literature. chemicalbook.com The development of a scalable and efficient synthesis for this halogenated indole-2-carboxylic acid derivative highlights its importance in the ongoing search for new and effective antiviral drugs.
Data Tables
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Fluoroindole-2-carboxylic acid | 399-68-8 | C₉H₆FNO₂ | 179.15 |
| 5-Fluoroindole-2-carboxylic acid | 399-76-8 | C₉H₆FNO₂ | 179.15 |
| 5-Fluoro-1H-indole-3-carboxylic acid | C₉H₆FNO₂ | 179.15 |
| Substituted Indole Research Area | Key Findings |
| HIV-1 Integrase Inhibition | Indole-2-carboxylic acid derivatives can act as potent inhibitors by chelating Mg²⁺ ions in the enzyme's active site. rsc.orgnih.govmdpi.comnih.gov |
| HIV NNRTI Development | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate is a key intermediate for phosphoindole inhibitors. acs.orgacs.org |
| Antioxidant Properties | Certain indole-2-carboxylic acid derivatives have shown potential as antioxidant agents. eurjchem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-fluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-8-4-3-7(9(13)14)12-6(4)2-1-5(8)11/h1-3,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXADRLFOWLPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251397 | |
| Record name | 4-Chloro-5-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-08-2 | |
| Record name | 4-Chloro-5-fluoro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169674-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201251397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-fluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches to 4 Chloro 5 Fluoro 1h Indole 2 Carboxylic Acid
Historical Synthetic Routes to Halogenated Indoles
The construction of the indole (B1671886) nucleus has been a central theme in heterocyclic chemistry for over a century. Several classical name reactions have been fundamental in accessing a wide variety of indole derivatives, including those bearing halogen substituents.
The Fischer indole synthesis , discovered by Emil Fischer in 1883, is arguably the most well-known and widely used method for indole synthesis. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. For halogenated indoles, the corresponding halogen-substituted phenylhydrazine is required as the starting material. The reaction conditions can be harsh, often requiring strong acids like polyphosphoric acid (PPA) or zinc chloride at elevated temperatures. The regiochemical outcome can be a concern with unsymmetrical ketones, and certain substitution patterns on the phenylhydrazine can impede the cyclization.
The Bischler-Möhlau indole synthesis provides a route to 2-arylindoles by reacting an α-haloacetophenone with an excess of an aniline (B41778). This method, while historically significant, has been less commonly employed due to the often severe reaction conditions and the requirement for an excess of the aniline. However, modern variations, including the use of microwave irradiation, have improved its applicability.
The Reissert indole synthesis offers a pathway to indole-2-carboxylic acids. The classical approach involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative. This method is particularly relevant for the synthesis of the indole-2-carboxylic acid core, and the use of halogenated o-nitrotoluenes allows for the introduction of halogen substituents onto the benzene (B151609) ring of the indole.
The Madelung synthesis is another classical method that involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxides. This method is suitable for the preparation of indoles that are not easily accessible through electrophilic substitution, but the harsh conditions limit its compatibility with many functional groups. Modifications, such as the Smith-modified Madelung synthesis, have been developed to proceed under milder conditions.
These historical methods, while foundational, often suffer from limitations such as harsh reaction conditions, low functional group tolerance, and sometimes poor regioselectivity. These challenges have driven the development of more targeted and milder synthetic approaches for complex indoles like 4-chloro-5-fluoro-1H-indole-2-carboxylic acid.
Targeted Synthesis of this compound
The specific arrangement of the chloro and fluoro substituents in the 4 and 5 positions, respectively, along with the carboxylic acid at the 2-position, requires a regioselective and robust synthetic sequence.
Multi-step Linear Syntheses
A reported robust synthesis of the methyl ester of this compound highlights a successful multi-step linear approach. This strategy begins with a commercially available, appropriately substituted aniline and proceeds through a series of reliable transformations.
A key feature of this synthesis is the careful control of regioselectivity. Starting from 4-chloro-3-fluoroaniline (B146274), a five-step sequence is employed. This involves:
Boc protection of the aniline to modulate its reactivity and improve solubility.
Regioselective iodination at the position ortho to the amino group. This step is crucial for the subsequent cyclization.
Boc deprotection to liberate the free aniline.
Palladium-catalyzed cyclization of the resulting o-iodoaniline to construct the indole ring, directly incorporating the carboxylic acid moiety.
Esterification to yield the final methyl ester product.
This linear synthesis is advantageous as it avoids the use of hazardous reagents such as diazonium and azido (B1232118) species, and it prevents the formation of regioisomeric products. Furthermore, the intermediates are crystalline, which facilitates purification by recrystallization, thus avoiding the need for chromatographic separations.
| Step | Reaction | Key Reagents | Purpose |
| 1 | Boc Protection | (Boc)₂O, Et₃N | Protects the aniline, improves solubility |
| 2 | Iodination | I₂, HIO₃ | Regioselective introduction of iodine |
| 3 | Boc Deprotection | HCl | Unmasks the aniline for cyclization |
| 4 | Cyclization | Pd catalyst, CO, etc. | Forms the indole-2-carboxylic acid core |
| 5 | Esterification | MeOH, H⁺ | Converts the carboxylic acid to its methyl ester |
Convergent Synthetic Strategies
While a specific convergent synthesis for this compound is not prominently reported, a hypothetical convergent approach could be envisioned. This would likely involve the synthesis of two key fragments:
A suitably functionalized benzene ring containing the 4-chloro and 5-fluoro substituents.
A three-carbon unit that would form the pyrrole (B145914) ring, already bearing the precursor to the carboxylic acid group.
These two fragments could then be coupled using modern cross-coupling methodologies. For example, a borylated and halogenated benzene derivative could be coupled with a partner containing the pyrrole precursor. The challenge in such an approach lies in the synthesis of the appropriately functionalized starting materials and in achieving a clean and high-yielding coupling reaction. This strategy is more commonly employed in the synthesis of complex natural products, such as dimeric indole alkaloids, where the coupling of two large and intricate indole units is required.
Modern Synthetic Advancements for Indole-2-carboxylic Acid Derivatives
The field of organic synthesis is constantly evolving, with the development of new catalytic systems that offer milder reaction conditions, greater functional group tolerance, and improved efficiency. These advancements are highly relevant to the synthesis of functionalized indole-2-carboxylic acid derivatives.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. Palladium, copper, and rhodium are among the most versatile metals for these transformations.
Palladium-catalyzed reactions are particularly prominent. The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of o-haloanilines with alkynes. This method is highly versatile and can be used to prepare a wide range of substituted indoles. Palladium catalysis is also central to intramolecular C-H amination reactions, which can be used to construct the indole ring from suitably substituted acrylates.
Copper-catalyzed reactions offer a cost-effective alternative to palladium. Copper-catalyzed cascade processes have been developed for the synthesis of indole-2-carboxylic acid esters from 2-haloaryl aldehydes or ketones and ethyl isocyanoacetate. These reactions often proceed under mild conditions and without the need for a ligand.
Rhodium-catalyzed reactions have also been employed for the regioselective C-H alkoxycarbonylation of indoles to produce indole-2-carboxylic esters. This approach directly introduces the ester functionality at the C2 position of a pre-existing indole core.
| Metal Catalyst | Reaction Type | Starting Materials | Product |
| Palladium | Larock Annulation | o-haloaniline, alkyne | Substituted indole |
| Palladium | C-H Amination | 2-acetamido-3-aryl-acrylate | Indole-2-carboxylate (B1230498) |
| Copper | Cascade Process | 2-haloaryl aldehyde/ketone, ethyl isocyanoacetate | Indole-2-carboxylic ester |
| Rhodium | C-H Alkoxycarbonylation | Indole, alcohol, CO | Indole-2-carboxylic ester |
Photoredox Catalysis in Indole Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild and environmentally friendly conditions. In the context of indole chemistry, photoredox catalysis has been utilized for both the synthesis of the indole core and the functionalization of pre-formed indoles.
For the synthesis of indole-2-carboxylic acids, photoredox catalysis can be merged with transition metal catalysis, such as palladium-catalyzed C-H activation, to achieve intramolecular cyclizations. This dual catalytic approach can provide access to indoles from N-arylenamines under an air atmosphere.
Furthermore, photoredox catalysis can be employed for the direct C-H carboxylation of arenes, including indole derivatives. This involves the generation of a radical species that can be trapped with carbon dioxide, offering a direct route to carboxylic acids. While still an evolving area, these methods hold great promise for the efficient and sustainable synthesis of indole-2-carboxylic acids and their derivatives. The use of visible light as a renewable energy source makes this a particularly attractive area of research.
Electrochemical Synthetic Approaches
Electrochemical synthesis has emerged as a powerful and sustainable strategy for the construction of complex organic molecules, including indole scaffolds. researchgate.net This approach aligns with the principles of green chemistry by utilizing electrons as a traceless reagent, thereby minimizing the need for stoichiometric chemical oxidants or reductants that often generate significant waste. researchgate.net While specific electrochemical routes to this compound are not extensively detailed in the literature, several established electrochemical methods for indole synthesis are applicable.
Modern electro-organic chemistry offers various pathways for indole ring formation. These include:
Intramolecular Annulation : The electrochemical intramolecular annulation of 2-alkynylanilines represents a sustainable and eco-friendly strategy for accessing highly functionalized indoles. rsc.org This method avoids the expensive transition metals and terminal oxidants typically required in conventional syntheses. rsc.org
Dehydrogenative Cyclization : The dehydrogenative cyclization of 2-vinylanilines can be achieved electrochemically. organic-chemistry.org Iodine-mediated electrochemical methods, for instance, facilitate a switchable synthesis of indoline (B122111) and indole derivatives, where the oxidation of iodide generates the necessary catalytic species in situ. rsc.orgorganic-chemistry.org
Cross-Coupling Reactions : Anodic oxidation can be used to facilitate C-N bond cleavage, enabling oxidative cross-coupling reactions of indoles with other molecules, demonstrating the versatility of electrochemistry in modifying the indole core. organic-chemistry.org
These electrochemical methods offer significant advantages, including mild reaction conditions, high functional group tolerance, and the potential for scalability, making them attractive for the synthesis of complex pharmaceutical intermediates like this compound.
Green Chemistry Principles in Indole Synthesis
The synthesis of indole derivatives, particularly those intended for pharmaceutical applications, is increasingly guided by the twelve principles of green chemistry. nih.govsemanticscholar.org These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key strategies include the use of alternative energy sources, benign solvents, and catalytic methods.
Performing reactions under solvent-free, or neat, conditions is a fundamental green chemistry approach that minimizes waste and can lead to simplified purification processes. Solvent-free reactions, often facilitated by microwave irradiation or solid-phase catalysts, can enhance reaction rates and improve yields by increasing the concentration of reactants. nih.gov This methodology reduces the environmental impact associated with volatile organic compounds (VOCs) and lowers process costs by eliminating the need for solvent purchasing, handling, and disposal.
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.govnih.govresearchgate.net The rapid and efficient heating provided by microwave irradiation can accelerate many classical indole-forming reactions, including the Fischer, Madelung, and Bischler-Mohlau syntheses. nih.gov
In the context of synthesizing indole-2-carboxylic acid derivatives, a structure closely related to the target compound, microwave assistance has proven highly effective. For example, the synthesis of indole-2-carboxylic acid esters via condensation of 2-halo aryl aldehydes with ethyl isocyanoacetate is significantly accelerated under controlled microwave irradiation. researchgate.net Similarly, the palladium-catalyzed heterocyclization to form substituted methyl-1H-indole-3-carboxylates shows marked improvement in both time and yield with microwave heating compared to conventional methods. mdpi.com
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of Quinoline-fused Benzodiazepines | Microwave (80 °C) | Not Specified | 92-97% | nih.gov |
| Synthesis of Quinoline-fused Benzodiazepines | Conventional | Not Specified | Satisfactory | nih.gov |
| Synthesis of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Microwave | 1 h | 90% | mdpi.com |
| Synthesis of Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Conventional | 16 h | 73% | mdpi.com |
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. dcu.iescispace.com They can function as both the reaction medium and catalyst, often enhancing reaction rates and selectivity. scispace.com
The application of ILs in indole synthesis is well-documented. Protonic ionic liquids have been successfully employed as catalysts for the Fischer indole synthesis, yielding products in high yields with minimal use of organic solvents. rowan.edu Imidazolium-based ionic liquids are particularly common and have been used in the synthesis of various active pharmaceutical ingredients. nih.govresearchgate.net A synergistic approach combining microwave irradiation with an ionic liquid medium, such as 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH), has been shown to be a highly efficient method for producing indole-2-carboxylic acid esters, offering high yields in very short reaction times. researchgate.net
| Ionic Liquid | Abbreviation | Application | Reference |
|---|---|---|---|
| Tetramethylguanidinium Propanesulfonic Acid Trifluoromethylacetate | [TMGHPS][TFA] | Catalyst and medium for Fischer indole synthesis | rowan.edu |
| 1-n-butyl-3-methylimidazolium hexafluorophosphate | [BMIM][PF6] | Medium for hydrogenation and Diels-Alder reactions | scispace.com |
| 1-methyl-3-butylimidazolium hydroxide | [bmim]OH | Medium for microwave-assisted synthesis of indole-2-carboxylic acid esters | researchgate.net |
| 1-methoxyethyl-3-methylimidazolium methanesulfonate | [(C1OC2)C1im][MsO] | Solvent for the synthesis of antiviral drugs | nih.gov |
Nanocatalysis and biocatalysis represent advanced frontiers in green chemistry, offering highly efficient and selective transformations under mild conditions. Nanocatalysts provide high surface-area-to-volume ratios, leading to enhanced catalytic activity and potentially easier recovery and reuse.
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional chemo-, regio-, and stereoselectivity. semanticscholar.org While specific applications of these methods for the synthesis of this compound are not yet widely reported, the principles are broadly applicable. For instance, enzymes like lipases have been used in the synthesis of esters under green conditions, including in continuous flow systems. rsc.org The adoption of biocatalysis for key steps in the synthesis of the indole core or its precursors could lead to more sustainable and efficient manufacturing processes.
Flow Chemistry and Continuous Manufacturing Techniques
Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing in the pharmaceutical and fine chemical industries. d-nb.infocontractpharma.com In a flow system, reagents are continuously pumped through a network of tubes or reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.comnih.gov
This technology offers numerous advantages, particularly for pharmaceutical manufacturing:
Enhanced Safety : Flow reactors contain only a small volume of material at any given time, significantly reducing the risks associated with handling hazardous reagents or exothermic reactions. d-nb.inforesearchgate.net
Improved Efficiency and Control : Superior heat and mass transfer in microreactors leads to more consistent product quality, higher yields, and better impurity profiles. contractpharma.commdpi.com
Scalability and Automation : Scaling up a process often involves running the system for a longer duration rather than redesigning larger reactors. Flow systems also lend themselves to automation and the integration of multiple synthetic and purification steps. mdpi.comnih.gov
Continuous flow processing is particularly well-suited for chemistries that are challenging in batch mode, including photochemistry, electrochemistry, and reactions using hazardous intermediates. contractpharma.com The development of a continuous manufacturing process for this compound could provide a safer, more efficient, and cost-effective production route, aligning with modern pharmaceutical manufacturing standards. d-nb.info Furthermore, the integration of green chemistry principles, such as biocatalysis, into continuous flow systems can create highly sustainable and robust synthetic processes. rsc.org
Optimization of Reaction Parameters in Flow Systems
The optimization of a continuous flow synthesis for a compound like this compound would involve a systematic investigation of several key parameters to maximize yield, purity, and throughput. Drawing parallels from the optimization of syntheses for other substituted indole-2-carboxylates, the critical parameters to consider include temperature, pressure, reactant concentrations, flow rates (which dictates the residence time), and catalyst loading (if applicable). acs.org
For a hypothetical flow synthesis of this compound, likely proceeding through a multi-step sequence, each step would be individually optimized. For instance, in a reductive cyclization step, which is common in indole syntheses, parameters such as hydrogen pressure, catalyst bed temperature, and substrate concentration would be crucial. nih.gov Design of Experiments (DoE) is a powerful methodology often employed in flow chemistry to efficiently explore the multidimensional parameter space and identify optimal conditions. mdpi.com
Below is an interactive data table illustrating a hypothetical optimization study for a key reaction step in the synthesis of this compound. The data is representative of typical findings in flow chemistry optimization for similar heterocyclic compounds.
Interactive Data Table: Hypothetical Optimization of a Key Step in the Flow Synthesis of this compound
| Experiment ID | Temperature (°C) | Pressure (bar) | Residence Time (min) | Reactant Concentration (M) | Yield (%) |
| 1 | 120 | 10 | 5 | 0.1 | 65 |
| 2 | 140 | 10 | 5 | 0.1 | 78 |
| 3 | 160 | 10 | 5 | 0.1 | 85 |
| 4 | 160 | 15 | 5 | 0.1 | 88 |
| 5 | 160 | 10 | 3 | 0.1 | 82 |
| 6 | 160 | 10 | 7 | 0.1 | 86 |
| 7 | 160 | 10 | 5 | 0.2 | 91 |
| 8 | 160 | 15 | 5 | 0.2 | 95 |
This data is illustrative and based on general principles of flow chemistry optimization for analogous compounds.
The findings from such a study would likely indicate that higher temperatures and pressures, within the limits of reagent and system stability, favor higher yields. Similarly, optimizing reactant concentration and residence time is critical to ensure complete reaction and minimize byproduct formation.
Scale-Up Considerations for Research Applications
For a research-scale production campaign, a key consideration is the long-term stability of the flow system, including the potential for reactor fouling or catalyst deactivation. nih.gov Continuous monitoring of the reaction output using in-line analytical techniques (e.g., FT-IR, HPLC) is crucial to ensure consistent product quality. Furthermore, the management of starting material and product streams, including solvent handling and purification strategies, becomes increasingly important at a larger scale.
The table below outlines key considerations and strategies for scaling up the flow synthesis of a compound like this compound for research purposes.
Interactive Data Table: Scale-Up Considerations for Flow Synthesis
| Parameter | Challenge at Scale | Mitigation Strategy |
| Throughput | Need for increased production rate. | "Numbering-up" by running multiple reactors in parallel; Increasing flow rate while maintaining optimal residence time. |
| Heat Transfer | Maintaining precise temperature control in a larger reactor. | Utilizing reactors with high surface-area-to-volume ratios; Implementing efficient heat exchangers. |
| Mass Transfer | Ensuring efficient mixing of reactants. | Employing static mixers within the flow path; Maintaining appropriate flow velocities to ensure turbulent mixing. |
| System Stability | Potential for clogging or catalyst deactivation over extended runs. | Pre-filtering of reagent streams; Periodic regeneration or replacement of catalyst cartridges; Use of robust reactor materials. |
| Downstream Processing | Handling larger volumes of product stream for purification. | Implementation of continuous purification techniques like liquid-liquid extraction or continuous crystallization. |
By addressing these considerations, the continuous flow synthesis of this compound can be effectively scaled to meet the demands of research applications, providing a safe, efficient, and reproducible manufacturing platform.
Derivatization and Functionalization of 4 Chloro 5 Fluoro 1h Indole 2 Carboxylic Acid
Modification at the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position of the indole (B1671886) is a primary site for functionalization, allowing for the straightforward synthesis of esters and amides through established chemical transformations.
Esterification Reactions
Esterification of 4-chloro-5-fluoro-1H-indole-2-carboxylic acid is a fundamental modification that enhances its utility as a synthetic intermediate. This transformation is typically achieved through acid-catalyzed esterification (Fischer esterification) or by using coupling agents to activate the carboxylic acid. masterorganicchemistry.commasterorganicchemistry.com
In a typical Fischer esterification, the carboxylic acid is reacted with an excess of an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the ester product often requires the removal of water as it forms. masterorganicchemistry.com
Alternatively, activation of the carboxylic acid allows for esterification under milder conditions. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to form a highly reactive acylimidazolide intermediate, which then readily reacts with an alcohol. This method was successfully employed in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a constitutional isomer of the title compound, demonstrating the viability of this approach for structurally similar molecules. acs.org
Table 1: Representative Conditions for Esterification
| Method | Activating/Coupling Agent | Alcohol | Solvent | Typical Conditions | Ref. |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ or TsOH (catalytic) | ROH (in excess) | ROH or inert solvent | Heat, removal of H₂O | masterorganicchemistry.com |
| CDI Activation | 1,1'-Carbonyldiimidazole (CDI) | ROH | DMF, EtOAc | Room Temperature | acs.org |
| Carbodiimide Coupling | DCC or EDC | ROH | CH₂Cl₂, DMF | DMAP (catalyst), 0°C to RT | organic-chemistry.org |
Amidation and Peptide Coupling Strategies
The conversion of the carboxylic acid to an amide is a crucial transformation for introducing diverse functional groups and for integrating the indole scaffold into peptide-like structures. This is accomplished by activating the carboxylic acid and then reacting it with a primary or secondary amine. lookchemmall.comorganic-chemistry.org
A wide array of peptide coupling reagents has been developed to facilitate this reaction efficiently while minimizing side reactions and racemization, particularly when chiral amines are used. uni-kiel.debachem.com These reagents convert the carboxylic acid into a more reactive species, such as an active ester or an acylphosphonium salt, which is then susceptible to nucleophilic attack by the amine. lookchemmall.comuniurb.it
Common classes of coupling reagents include:
Carbodiimides: Such as Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and enhance efficiency. americanpeptidesociety.org
Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective and widely used for forming amide bonds, including in solid-phase peptide synthesis. bachem.compeptide.com
The general procedure involves dissolving the indole carboxylic acid in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂), adding the coupling reagent and a non-nucleophilic base (e.g., DIPEA, NMM) to activate the acid, followed by the addition of the amine component. fishersci.co.uk
Table 2: Common Peptide Coupling Reagents for Amidation
| Reagent Class | Examples | Key Features | Ref. |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Cost-effective; often used with additives (HOBt, HOAt) to reduce racemization. | americanpeptidesociety.org |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | High coupling efficiency, fast reaction times; ideal for difficult couplings. | bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Generates highly reactive intermediates; effective for hindered amino acids. | peptide.com |
Substitution and Functionalization on the Indole Nucleus
The indole ring system is electron-rich and amenable to various substitution reactions, allowing for further diversification of the this compound scaffold.
Electrophilic Aromatic Substitution
The indole nucleus is highly reactive towards electrophiles. While the C-3 position is generally the most nucleophilic site in unsubstituted indoles, the presence of the carboxylic acid at C-2 in the title compound blocks this position. Therefore, electrophilic attack is directed to the benzene (B151609) portion of the heterocycle. The directing effects of the existing chloro and fluoro substituents must be considered. Both are ortho-, para-directing but deactivating groups.
Key electrophilic aromatic substitution reactions include:
Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org The reaction generates an acylium ion electrophile, which then attacks the electron-rich indole ring. Given the directing effects of the C4-Cl and C5-F, acylation would be predicted to occur at the C-7 or C-6 positions.
Nitration and Sulfonation: These reactions introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group, respectively. Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, while sulfonation uses fuming sulfuric acid. These powerful electrophilic reactions would also be directed to the available positions on the benzene ring of the indole.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C-4 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. acs.org
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, to form a new C-C bond. organic-chemistry.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org This method is highly versatile for creating biaryl structures. For this compound, coupling at the C-4 position would yield 4-aryl- or 4-vinyl-5-fluoro-1H-indole-2-carboxylic acid derivatives. Studies on chloroindazoles and chloroindoles have shown that ligands like XPhos and SPhos are effective in promoting these couplings. nih.gov
Sonogashira Coupling: This reaction forms a C-C bond between the aryl chloride and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org This is a powerful method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. soton.ac.uk
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl chloride and a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a cornerstone of modern synthetic chemistry for constructing arylamines. libretexts.org The reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. acsgcipr.org Applying this to the title compound would allow for the introduction of a wide variety of amino groups at the C-4 position.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Ref. |
|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | C-C (sp²-sp²) | Pd(0) catalyst, phosphine ligand, base | organic-chemistry.orgnih.gov |
| Sonogashira | Terminal alkyne (R-C≡CH) | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst, base | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd(0) catalyst, phosphine ligand, base | wikipedia.orglibretexts.org |
Regioselective Functionalization Studies
The regioselectivity of further functionalization on the this compound nucleus is governed by the electronic properties of the existing substituents. The electron-withdrawing nature of the halogens (F and Cl) and the carboxylic acid group deactivates the indole ring towards electrophilic attack compared to unsubstituted indole.
However, in reactions like direct C-H functionalization, the existing groups can play a key directing role. For instance, carbonyl functionalities at the C-3 position of indoles have been shown to direct copper-catalyzed alkylation to the C-5 position. nih.gov While the title compound has a C-2 carboxylic acid, similar directing effects could influence the outcome of transition-metal-catalyzed C-H activation reactions.
Furthermore, studies on the cycloaddition reactions of substituted indolynes (arynes derived from indoles) provide insight into the intrinsic reactivity of the benzene portion of the indole. The polarization of the aryne triple bond, influenced by the position of the nitrogen atom and other substituents, can dictate the regioselectivity of cycloaddition reactions. nih.gov For the 4-chloro-5-fluoroindole system, the interplay between the inductive effects of the halogens and the resonance effects of the indole nitrogen would determine the most reactive sites for specific transformations.
N-Functionalization of the Indole Nitrogen
The functionalization of the nitrogen atom within the indole ring of this compound is a critical step in the synthesis of diverse derivatives with potential applications in medicinal chemistry and material science. This process, which involves the introduction of various substituents onto the indole nitrogen, can significantly alter the molecule's electronic properties, steric profile, and biological activity. The N-H bond of the indole nucleus is weakly acidic, allowing for deprotonation by a suitable base, which generates a nucleophilic indolide anion. This anion can then react with a range of electrophiles to yield N-functionalized products.
Typically, the N-functionalization is performed on the ester form of the carboxylic acid, such as ethyl 4-chloro-5-fluoro-1H-indole-2-carboxylate, to prevent undesired reactions involving the acidic carboxylic group. Following the modification of the indole nitrogen, the ester can be hydrolyzed back to the carboxylic acid if required.
N-Alkylation
N-alkylation is a common strategy to introduce alkyl groups onto the indole nitrogen. This is generally achieved by treating the indole derivative with an alkyl halide in the presence of a base. Classical conditions for this reaction involve the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The hydride deprotonates the indole nitrogen, creating a potent nucleophile that subsequently attacks the alkyl halide in a nucleophilic substitution reaction.
A milder and effective method for the N-alkylation of ethyl indol-2-carboxylates utilizes aqueous potassium hydroxide (B78521) (KOH) in acetone. nih.gov This approach has been successfully applied for the synthesis of N-allyl and N-benzyl derivatives. nih.gov The reaction proceeds smoothly at room temperature, affording the N-alkylated esters in excellent yields. nih.gov By adjusting the reaction conditions, such as increasing the concentration of KOH and heating the mixture, it is possible to achieve both N-alkylation and saponification of the ester in a single step, yielding the 1-alkyl-1H-indole-2-carboxylic acid directly. nih.gov
Another set of conditions for N-alkylation involves the use of cesium carbonate (Cs₂CO₃) in DMF. This base has been effectively used for the N-alkylation of substituted ethyl 1H-indole-2-carboxylates with reagents like activated glycerol (B35011) carbonate. nih.gov
Below is a table summarizing typical conditions for N-alkylation based on related indole-2-carboxylate (B1230498) systems.
Table 1: Reaction Conditions for N-Alkylation of Indole-2-Carboxylates
| Alkylating Agent | Base | Solvent | Temperature | Product Type | Reference |
|---|---|---|---|---|---|
| Alkyl Halide (e.g., Allyl Bromide, Benzyl Bromide) | aq. KOH | Acetone | 20 °C | N-Alkylated Ester | nih.gov |
| Alkyl Halide | aq. KOH | Acetone | Reflux | N-Alkylated Carboxylic Acid | nih.gov |
| Alkyl Halide | Sodium Hydride (NaH) | DMF or THF | N/A | N-Alkylated Indole | rsc.org |
N-Arylation
The introduction of an aryl group at the indole nitrogen, or N-arylation, is another important transformation. This reaction typically requires more specialized conditions compared to N-alkylation, often involving transition-metal catalysis. While specific examples for this compound are not extensively documented, general methods for the N-arylation of amines and other N-heterocycles provide a framework for potential synthetic routes. nih.gov
Modern methods for N-arylation include transition-metal-free approaches, which rely on the reaction of the amine with an activated aryl species, such as an o-silylaryl triflate, in the presence of a fluoride (B91410) source like cesium fluoride (CsF). nih.gov Microwave-assisted synthesis has also emerged as a rapid and efficient technique for the N-arylation of heterocyclic compounds, including those similar in structure to the indole core. nih.govbeilstein-journals.org These methods often offer advantages in terms of reaction times, yields, and sustainability. nih.gov
The research findings indicate that functionalization at the indole nitrogen provides a powerful tool for creating a wide array of derivatives from the parent this compound scaffold. The choice of reagents and reaction conditions allows for the controlled introduction of diverse alkyl and potentially aryl substituents, paving the way for the exploration of new chemical space.
Mechanistic and Theoretical Investigations of 4 Chloro 5 Fluoro 1h Indole 2 Carboxylic Acid Reactions
Transition State Analysis and Intermediate Characterization
Understanding the transition states and intermediates is fundamental to elucidating any reaction mechanism. For indole (B1671886) synthesis and subsequent reactions, significant effort has been dedicated to characterizing these transient species. The classic Fischer indole synthesis, for example, proceeds through a phenylhydrazone intermediate which isomerizes to an enamine. wikipedia.org A key step in this mechanism is a niscpr.res.inniscpr.res.in-sigmatropic rearrangement that proceeds through a cyclic transition state to form a diimine, which then cyclizes and eliminates ammonia to yield the aromatic indole. wikipedia.org
In the oxidation of indole derivatives, radical cations are often proposed as key intermediates. rsc.org Quantum chemical calculations have been used to study the spin density distribution in these indole radical cations, which helps explain the observed differences in their subsequent coupling reactions. rsc.org For reactions involving indole-2-carboxaldehydes, intermediates such as NHC-bound acylazoliums have been proposed. rsc.org The characterization of these intermediates and the analysis of the transition states leading to their formation and consumption are critical for understanding reaction outcomes and stereoselectivity.
Modern computational chemistry provides powerful tools for locating and analyzing transition states. acs.org Automated workflows can identify transition state geometries and validate them through frequency calculations (identifying a single imaginary frequency) and intrinsic reaction coordinate (IRC) calculations, which confirm the connection between the transition state and the corresponding reactants and products. acs.org Such analyses for reactions involving 4-chloro-5-fluoro-1H-indole-2-carboxylic acid would provide precise information on activation energies and the geometry of the transition states, offering insights into how the halogen substituents influence reactivity.
Computational Modeling of Reaction Mechanisms
Computational modeling has become an indispensable tool for investigating the mechanisms of organic reactions. For complex molecules like substituted indoles, these methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and thermodynamic properties of molecules. niscpr.res.inmdpi.com For substituted indoles, DFT calculations have been successfully used to predict properties like heats of formation and to analyze the effects of substituents on the stability and electronic distribution of the indole ring. niscpr.res.inrsc.org
DFT studies, often using functionals like B3LYP with various basis sets (e.g., 6-31G(d) or 6-311++G(d,p)), allow for the calculation of key electronic parameters. niscpr.res.inresearchgate.net These parameters help in understanding the molecule's reactivity. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound is expected to lower the energies of the frontier molecular orbitals (HOMO and LUMO) and influence the molecule's electrophilic and nucleophilic sites.
Table 1: Calculated Properties of Substituted Indoles from DFT Studies
| Compound | Method/Basis Set | Calculated Property | Value | Source |
|---|---|---|---|---|
| Indole | B3LYP/6-31G(d,p) | Heat of Formation | 37.5 kcal/mol | niscpr.res.in |
| 4-chloro-1H-indole | B3LYP/6-31G(d,p) | Heat of Formation | 29.7 kcal/mol | niscpr.res.in |
| 1-(phenylsulfonyl)indole | B3LYP/6-31G(d) | Dihedral Angle (Indole/Phenylsulfonyl) | 94.0(2)° | mdpi.com |
| 3-cyano-1-(phenylsulfonyl)indole | B3LYP/6-31G(d) | Dihedral Angle (Indole/Phenylsulfonyl) | 85.4(2)° | mdpi.com |
| Indole-2-carboxylic acid | B3LYP/6-311++G(d,p) | SCF Energy (Gas Phase) | -552.554 Hatrees | researchgate.net |
| Indole-2-carboxylic acid | B3LYP/6-311++G(d,p) | SCF Energy (DMSO) | -552.560 Hatrees | researchgate.net |
This table presents data from studies on related indole compounds to illustrate the application of DFT calculations. The values are specific to the compounds and methods cited.
These calculations can also predict redox potentials, which are in good agreement with experimental values for substituted indoles. rsc.org Furthermore, analysis of the molecular electrostatic potential (MEP) map can identify regions susceptible to electrophilic or nucleophilic attack, guiding the prediction of reaction pathways. nih.gov
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including chemical reactions. nih.gov By simulating the motions of atoms over time, MD can offer insights into the dynamic processes of solvent effects, conformational changes, and the crossing of energy barriers during a reaction. acs.org
For indole and its derivatives in solution, MD simulations have been used to investigate the dynamics of the excited states and the role of the solvent in relaxation processes. nih.govacs.org NVT MD simulations (constant number of particles, volume, and temperature) can be performed for the molecule in a solvent box to model its behavior in a condensed phase. nih.gov While direct simulation of a full chemical reaction can be computationally expensive, MD is invaluable for sampling the conformational space of reactants and for studying the interaction with solvent molecules, which can significantly influence reaction rates and pathways. For this compound, MD simulations could be used to study its solvation structure and the dynamics of its interactions with potential reactants or catalysts in solution, providing a dynamic picture that complements the static information from DFT calculations.
Quantum chemical studies encompass a broad range of computational methods used to investigate molecular properties and reactivity. For indole and its derivatives, these studies have provided deep insights into various aspects of their chemistry. researchgate.netdntb.gov.ua For instance, quantum chemical calculations have been employed to investigate the pathways of unimolecular isomerizations of indole, mapping out the potential energy surface and identifying stable tautomers and transition states. acs.org
These methods are also crucial for studying intermolecular interactions, such as the hydrogen bonding that is critical for the structure and function of many biologically relevant indole-containing molecules. dntb.gov.uanih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis, for example, can be used to characterize the nature and strength of hydrogen bonds. nih.gov
For this compound, quantum chemical studies would be instrumental in:
Predicting Reactivity Indices: Calculating Fukui functions and dual descriptors to predict the most reactive sites for electrophilic, nucleophilic, and radical attacks. researchgate.net
Modeling Reaction Profiles: Computing the full energy profile of a proposed reaction mechanism, including the energies of reactants, intermediates, transition states, and products.
Investigating Substituent Effects: Systematically analyzing how the chloro and fluoro substituents modulate the electronic structure and reactivity of the indole core compared to the parent indole-2-carboxylic acid.
These theoretical investigations provide a detailed, atomistic understanding of the factors controlling the chemical reactions of this compound, complementing experimental studies and guiding future synthetic efforts.
Applications in Chemical Biology and Advanced Materials Research Non Clinical Focus
Design and Synthesis of Molecular Probes
The indole-2-carboxylic acid framework, of which 4-chloro-5-fluoro-1H-indole-2-carboxylic acid is a specific example, is utilized in the synthesis of complex heterocyclic structures that can serve as molecular probes. One such application is in the creation of indoloazepinone scaffolds, which are of interest in biochemical research. acs.org The synthesis strategy can involve building the azepinone ring around a pre-existing indole (B1671886) core. acs.org This typically involves the amide coupling of an indole-2-carboxylic acid with a β-alanine ester derivative, followed by hydrolysis and cyclodehydration to form the fused azepinedione ring. acs.org An alternative, more versatile approach involves the late-stage construction of the indole core itself, allowing for greater diversification of the benzenoid ring. acs.org This highlights the utility of the indole-2-carboxylic acid moiety as a key building block for producing larger, more complex molecules designed to interact with and report on biological systems.
Role as a Scaffold for Chemical Library Generation
The concept of a "privileged scaffold" is central to modern medicinal chemistry and chemical biology, referring to molecular frameworks that can bind to multiple biological targets. The indole nucleus is considered one such privileged scaffold, making its derivatives, including this compound, highly valuable for generating chemical libraries. mdpi.comresearchgate.net These libraries, which are large collections of structurally related compounds, are essential for screening and identifying molecules with specific biological functions.
Indole-2-carboxylic acid and its analogs serve as an attractive starting point for the design of combinatorial libraries due to their structural features and synthetic tractability. mdpi.comnih.govresearchgate.net The rigid bicyclic structure provides a defined orientation for appended functional groups, while the carboxylic acid handle allows for straightforward chemical modification, such as amide bond formation, to introduce diversity. acs.orgmdpi.com For instance, libraries of indole-2-carboxamides have been synthesized to explore agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. mdpi.com Similarly, the scaffold has been systematically modified at various positions (C3, C5, and C6) to produce libraries of derivatives targeting HIV-1 integrase. nih.govnih.gov The presence of halogen atoms, like chlorine and fluorine in the title compound, can further enhance the properties of the resulting library members by modulating their lipophilicity, metabolic stability, and binding interactions.
Mechanistic Studies of Ligand-Biomacromolecule Interactions (Molecular Level)
Derivatives of this compound are instrumental in studying the specific, molecular-level interactions between small molecules (ligands) and large biological macromolecules like proteins and enzymes.
Enzyme Active Site Binding Investigations
The indole-2-carboxylic acid scaffold has been extensively studied as a core structure for inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov Mechanistic studies reveal that the key interaction involves the indole core and the C2 carboxyl group chelating two magnesium ions (Mg²⁺) within the enzyme's active site. nih.gov This metal-chelating interaction is a critical component of the binding mode.
Further investigations have demonstrated how modifications to the scaffold influence binding. For example, introducing a long-chain substituent at the C3 position of the indole ring can improve interactions with a hydrophobic cavity near the active site, engaging with amino acid residues such as Tyr143 and Asn117. nih.gov Similarly, adding a halogenated benzene (B151609) ring at the C6 position was found to promote π–π stacking interactions with viral DNA, further stabilizing the ligand within the active site. nih.gov These detailed binding studies, which dissect the contribution of different parts of the molecule, are crucial for understanding the principles of molecular recognition.
| Derivative Class | Target Enzyme | Key Active Site Interactions | Interacting Residues/Cofactors |
| Indole-2-carboxylic acids | HIV-1 Integrase | Metal chelation by carboxyl group | Mg²⁺ ions |
| C3-substituted derivatives | HIV-1 Integrase | Hydrophobic interactions | Tyr143, Asn117 |
| C6-substituted derivatives | HIV-1 Integrase | π–π stacking | Viral DNA (dC20) |
Protein-Ligand Interaction Modeling and Analysis (excluding efficacy)
Computational techniques are frequently employed to visualize and analyze the binding of indole-2-carboxylic acid derivatives to their protein targets at an atomic level. These methods provide insights into the forces and geometries that govern these interactions.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique has been applied to understand the binding modes of various indole-2-carboxylic acid derivatives. In studies involving HIV-1 integrase, docking simulations consistently show a binding conformation where three central electronegative heteroatoms from the ligand, including those in the C2 carboxyl group, chelate the two Mg²⁺ cofactors in the active site. nih.gov
Docking analyses have also been used to study derivatives of the related 4-quinolone-2-carboxylic acid scaffold as potential antimicrobial agents. bohrium.com These studies predicted strong binding energies against bacterial enzymes like LpxC and PBP3, which are involved in cell wall synthesis. bohrium.com The simulations identified key interactions, such as hydrogen bonding and hydrophobic contacts, between the ligand and active site residues, providing a structural hypothesis for the observed binding. bohrium.comnih.gov
| Ligand Scaffold | Target Protein | Predicted Key Interactions |
| Indole-2-carboxylic acid | HIV-1 Integrase | Chelation of two Mg²⁺ ions |
| Indole-2-carboxylic acid | HIV-1 Integrase | Interaction with hydrophobic cavity |
| 4-Quinolone-2-carboxylic acid | LpxC, PBP3 | Hydrogen bonding, Hydrophobic interactions |
To supplement the static picture provided by molecular docking, molecular dynamics (MD) simulations are used to study the behavior of the protein-ligand complex over time. nih.gov MD simulations provide a more realistic representation of the binding event by accounting for the flexibility of both the protein and the ligand in a simulated solvent environment. researchgate.net
A key analysis in MD simulations is the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A stable RMSD value for the ligand within the binding site suggests that the docked conformation is stable and does not significantly deviate from its initial predicted pose. nih.gov Such simulations have been performed on various ligand-protein complexes to validate docking results and confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, that hold the ligand in the active site. nih.govresearchgate.net This provides greater confidence in the proposed binding model at the molecular level.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling (excluding efficacy)
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern chemistry for creating mathematical models that correlate a compound's chemical structure with its properties. For this compound and its analogs, QSAR models can be developed to predict a range of physicochemical and pharmacokinetic properties, exclusive of therapeutic efficacy. Such models are instrumental in pre-screening compounds and reducing extensive laboratory testing. inlibrary.uz
The predictive power of these models relies on molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. beilstein-journals.org For a molecule like this compound, the key structural features—the indole core, the carboxylic acid group, and the halogen substituents—are translated into these descriptors to forecast properties such as membrane permeability, metabolic stability, and potential toxicity.
Key descriptors relevant to this compound would include:
Lipophilicity (log P): The partition coefficient is crucial for predicting how a compound will behave in biological systems, such as its ability to cross cell membranes. The presence of chlorine and fluorine atoms significantly influences this value.
Electronic Properties: Descriptors like Hammett constants for the chloro and fluoro substituents quantify their electron-withdrawing or -donating effects on the indole ring, which can impact receptor interactions and metabolic stability.
Topological Polar Surface Area (TPSA): Calculated based on the nitrogen, oxygen, and attached hydrogen atoms, TPSA is a strong predictor of a drug's transport properties, including absorption. mdpi.com
Molecular Weight and Shape: These fundamental properties influence a compound's diffusion and fit within biological pockets.
A QSAR model for a series of derivatives based on this scaffold would utilize these descriptors to build a statistically robust equation for predicting a specific non-efficacy endpoint. researchgate.net
Table 1: Relevant Molecular Descriptors for QSAR Modeling
| Descriptor Category | Specific Descriptor | Relevance for this compound |
| Lipophilicity | log P (Octanol-Water Partition Coefficient) | Predicts membrane permeability and bioavailability; influenced by halogen atoms. |
| Electronic | Hammett Constants (σ), Dipole Moment | Quantifies the electronic influence of Cl and F on the aromatic system, affecting interactions and reactivity. |
| Topological | Topological Polar Surface Area (TPSA) | Correlates with transport properties and penetration of biological barriers. mdpi.com |
| Steric/Structural | Molar Refractivity, Molecular Weight | Describes the size and polarizability of the molecule, influencing its fit with other molecules. mdpi.com |
| Hydrogen Bonding | Number of H-bond donors/acceptors | The carboxylic acid and indole N-H groups are key H-bonding sites, critical for solubility and target binding. mdpi.com |
Potential as Precursors for Complex Chemical Entities
The this compound scaffold is a valuable starting material, or precursor, for the synthesis of more intricate molecules. Its inherent chemical functionalities—the carboxylic acid group, the reactive indole ring, and the specific substitution pattern—allow it to serve as a versatile building block in multi-step organic synthesis. chemimpex.com
Research has demonstrated that the broader class of indole-2-carboxylic acids is fundamental in constructing complex heterocyclic systems with significant biological potential. For instance, the carboxylic acid moiety can be readily converted into amides or esters, providing a anchor point for adding diverse chemical groups. This strategy is central to creating libraries of compounds for drug discovery. nih.govnih.gov
One notable application is the synthesis of indoloazepinone scaffolds, which are investigated for their potential as protein kinase inhibitors. acs.org In these syntheses, indole-2-carboxylic acid is coupled with other molecules to construct the fused azepinone ring system. acs.org Furthermore, derivatives of indole-2-carboxylic acid have been extensively developed as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. rsc.orgmdpi.comnih.gov In these efforts, the indole-2-carboxylic acid core serves as the foundational structure that is systematically modified to optimize interaction with the enzyme's active site. mdpi.comnih.gov
The synthetic utility of this precursor is highlighted by the common chemical transformations it can undergo:
Amide Bond Formation: The carboxylic acid is reacted with various amines to produce a wide range of amides.
Esterification: Reaction with alcohols yields esters, which can alter the compound's solubility and cell permeability.
Ring Modification: The indole nucleus itself can be further functionalized, although the existing chloro and fluoro substituents direct subsequent reactions to specific positions.
Table 2: Synthetic Transformations of the Indole-2-Carboxylic Acid Scaffold
| Precursor Scaffold | Reaction Type | Resulting Complex Entity | Research Application Area |
| Indole-2-carboxylic acid | Amide Coupling / Cyclodehydration | Indoloazepinone | Anticancer, Protein Kinase Inhibition acs.org |
| Indole-2-carboxylic acid | Multi-step functionalization | Substituted Indole-2-Carboxamides | HIV-1 Integrase Inhibition mdpi.comnih.gov |
| Indole-2-carboxylic acid | Derivatization | 6-acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO Dual Inhibition (Immunotherapy) nih.gov |
| 4-bromoindole-3-carboxylic acid derivatives | Palladium-catalyzed C-N/C-O cross-coupling | 4-amino/alkoxyindole-3-carboxylic acids | Assembly of multisubstituted indole frameworks acs.org |
Exploration in Material Science Applications
While this compound is primarily explored in a pharmaceutical context, its structural features suggest potential, albeit less typical, applications in material science. The exploration of halogenated organic molecules as functional materials is an active area of research. researchgate.net
The indole nucleus is an electron-rich aromatic system, and polymers containing indole units have been investigated for their electrochromic properties—the ability to change color upon application of an electrical potential. For example, copolymers of poly(indole-6-carboxylic acid) have been used in high-contrast electrochromic devices. mdpi.com The carboxylic acid group provides a convenient handle for polymerization or for anchoring the molecule to a substrate.
Furthermore, the introduction of halogen atoms (chlorine and fluorine) can significantly tune the electronic properties of organic semiconductors. researchgate.net Specifically, fluorination is known to lower the frontier molecular orbital energy levels (HOMO and LUMO) of conjugated systems, which can enhance air stability and facilitate electron transport (n-type behavior). researchgate.net The combined electronic effects of chlorine and fluorine on the indole core could therefore be exploited to design novel organic semiconducting materials for applications in field-effect transistors or solar cells. A related compound, 4-Fluoro-1H-indole-2-carboxylic acid, has been noted for its potential in creating materials like organic semiconductors due to its electronic properties. chemimpex.com
However, specific research into the material science applications of this compound itself is not widely documented in the literature, with its utility as a synthetic precursor for biologically active molecules remaining its primary focus.
Advanced Analytical Techniques for Structural and Conformational Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole (B1671886) ring, and the carboxylic acid proton. The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The N-H proton typically appears as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration. libretexts.org The carboxylic acid proton is characteristically found at a very downfield chemical shift, often above 10 ppm. libretexts.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. libretexts.org The carbon atoms attached to the electronegative chlorine and fluorine atoms will also be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region of the spectrum.
Predicted NMR Data:
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 165 - 180 |
| Indole N-H | 11.0 - 12.0 | - |
| Aromatic C-H | 7.0 - 8.0 | 100 - 140 |
| Carbon attached to Chlorine (C-Cl) | - | 125 - 135 |
| Carbon attached to Fluorine (C-F) | - | 150 - 165 (with C-F coupling) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of 4-chloro-5-fluoro-1H-indole-2-carboxylic acid has not been detailed in the available literature, studies on similar indole carboxylic acid derivatives consistently reveal a common structural motif: the formation of hydrogen-bonded dimers. mdpi.comresearchgate.netresearchgate.net
In the solid state, it is highly probable that two molecules of this compound would associate through intermolecular hydrogen bonds between their carboxylic acid groups, forming a centrosymmetric dimer. mdpi.com This interaction involves the hydroxyl group of one molecule hydrogen bonding to the carbonyl oxygen of the second molecule, and vice versa.
Hypothetical Crystallographic Data (based on related structures):
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Intermolecular Interaction | O-H···O hydrogen bonds forming R²₂(8) graph set motif |
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation
Advanced mass spectrometry techniques are crucial for determining the molecular weight and elucidating the fragmentation pathways of a compound, which aids in its structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.
The fragmentation of carboxylic acids in the mass spectrometer is well-characterized. libretexts.orgmiamioh.edu Common fragmentation pathways include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org The presence of halogen atoms (chlorine and fluorine) would lead to characteristic isotopic patterns for the molecular ion and fragment ions containing chlorine.
Expected Fragmentation Pathways:
| Fragmentation Process | Neutral Loss | Expected m/z of Fragment |
|---|---|---|
| Loss of Hydroxyl Radical | ·OH | [M-17]⁺ |
| Decarboxylation | CO₂ | [M-44]⁺ |
| Loss of Carboxyl Group | ·COOH | [M-45]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govnih.gov The spectra are sensitive to the conformational state of the molecule.
For this compound, the FT-IR and Raman spectra would be dominated by vibrations of the indole ring, the carboxylic acid group, and the carbon-halogen bonds. The O-H stretching vibration of the carboxylic acid is typically a very broad and strong band in the FT-IR spectrum, often centered around 3000 cm⁻¹, indicative of strong hydrogen bonding. libretexts.org The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp band, typically in the region of 1680-1710 cm⁻¹ for a hydrogen-bonded dimer. The N-H stretching vibration of the indole ring is expected around 3300-3400 cm⁻¹. Vibrations associated with the C-Cl and C-F bonds would appear in the fingerprint region of the spectrum.
Characteristic Vibrational Frequencies:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |
| N-H stretch | 3300 - 3400 | Medium |
| C=O stretch (H-bonded) | 1680 - 1710 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-F stretch | 1000 - 1400 | Strong |
| C-Cl stretch | 600 - 800 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysics
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of molecules. The indole ring system is a well-known chromophore and fluorophore. The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the indole nucleus. The substitution pattern on the benzene ring, with both chloro and fluoro groups, will influence the position and intensity of these absorption bands.
Upon excitation with UV light, indole derivatives typically exhibit fluorescence. The emission spectrum would provide information about the excited state properties of the molecule. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can also be determined.
Expected Spectroscopic Properties:
| Parameter | Expected Range |
|---|---|
| Absorption Maximum (λmax) | 270 - 300 nm |
| Emission Maximum (λem) | 340 - 380 nm |
| Stokes Shift | ~50 - 80 nm |
Chiroptical Spectroscopy (e.g., Circular Dichroism, VCD) for Stereochemical Research (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for studying the stereochemistry of chiral molecules. This compound itself is not chiral. However, if chiral derivatives of this compound were to be synthesized, for example, by introducing a chiral center in a side chain or by resolving atropisomers, then chiroptical spectroscopy would be indispensable for determining their absolute configuration and conformational preferences in solution. nih.gov
Electronic circular dichroism (ECD) would provide information about the stereochemistry around the chromophoric indole core, while VCD would give stereochemical information for the entire molecule through its vibrational transitions.
Future Research Directions and Unexplored Avenues for 4 Chloro 5 Fluoro 1h Indole 2 Carboxylic Acid
The continued exploration of 4-chloro-5-fluoro-1H-indole-2-carboxylic acid and its derivatives is poised to benefit significantly from emerging technologies and innovative synthetic strategies. Future research is expected to focus on enhancing the efficiency, sustainability, and scope of its synthesis and application. These new avenues promise to unlock the full potential of this halogenated indole (B1671886) scaffold in various scientific fields.
Q & A
Q. What synthetic routes are recommended for 4-chloro-5-fluoro-1H-indole-2-carboxylic acid?
- Methodological Answer : The synthesis can be adapted from analogous indole-carboxylic acid derivatives. A common approach involves cyclization of substituted aniline precursors followed by halogenation. For example, refluxing 3-formyl-indole intermediates with halogenating agents (e.g., POCl₃ for chloro groups) in acetic acid with sodium acetate as a catalyst . Post-synthesis, purification via recrystallization (e.g., using acetic acid) ensures high purity. Advanced steps may require protecting the carboxylic acid group during halogenation to prevent side reactions .
Q. How can the purity and identity of this compound be validated?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and compare retention times against standards . Confirm structural identity via nuclear magnetic resonance (NMR; ¹H/¹³C, 2D-COSY for substituent assignment) and mass spectrometry (MS) to verify molecular weight (e.g., exact mass: ~215.57 g/mol for C₉H₅ClFNO₂) . Discrepancies in spectral data should be resolved using deuterated solvents and referencing databases like PubChem .
Q. What safety protocols are essential during handling?
- Methodological Answer : Wear PPE: nitrile gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards . Use fume hoods to minimize inhalation risks, and avoid skin contact by employing proper glove removal techniques. In case of exposure, wash affected areas immediately and consult a physician, providing the safety data sheet (SDS) .
Q. Which physicochemical properties are critical for characterization?
- Methodological Answer : Key properties include:
- LogP : Predict hydrophobicity using computational tools (e.g., estimated LogP ~2.1 based on structural analogs) .
- pKa : Determine via potentiometric titration (carboxylic acid group expected ~4.5–5.0).
- Solubility : Test in aqueous buffers (e.g., PBS) and organic solvents (DMSO for stock solutions) .
Experimental data gaps (e.g., melting point) may require differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can synthetic yields be optimized for halogenated indole derivatives?
- Methodological Answer :
- Halogenation Efficiency : Use microwave-assisted synthesis to reduce reaction time and improve chloro/fluoro incorporation .
- Protecting Groups : Temporarily protect the carboxylic acid with methyl esters during halogenation to prevent decarboxylation .
- Catalysis : Optimize Pd-catalyzed cross-coupling for late-stage functionalization (e.g., Suzuki-Miyaura for aryl halides) .
Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of halogenating agents (e.g., N-fluorosuccinimide for fluorine) .
Q. How to resolve contradictions in NMR spectral data for this compound?
- Methodological Answer :
- Assigning Signals : Use 2D-NMR (HSQC, HMBC) to correlate ¹H-¹³C shifts, especially for overlapping aromatic protons (positions 4-Cl and 5-F). Compare with PubChem data for 4-fluoroindole-2-carboxylic acid (CAS 399-68-8) as a reference .
- Solvent Effects : Test in DMSO-d₆ vs. CDCl₃ to observe hydrogen bonding impacts on the carboxylic acid proton .
- Dynamic Effects : Consider variable-temperature NMR to assess rotational barriers of substituents .
Q. How to design a stability study under varying pH conditions?
- Methodological Answer :
- Experimental Design : Prepare solutions in buffers (pH 1–13) and incubate at 25°C/40°C. Sample aliquots at intervals (0, 24, 48 hrs).
- Analysis : Use HPLC to monitor degradation (e.g., loss of parent compound) and LC-MS to identify breakdown products (e.g., decarboxylation or dehalogenation) .
- Kinetics : Calculate degradation rate constants (k) using first-order models and assess Arrhenius relationships for temperature dependence .
Q. What strategies assess the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes where indole derivatives are known inhibitors (e.g., kinases, cytochrome P450).
- Assay Design : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination. Include positive controls (staurosporine) and negative controls (DMSO vehicle) .
- Data Analysis : Fit dose-response curves using nonlinear regression (GraphPad Prism) and validate with triplicate runs. Address outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
